Cas no 26351-04-2 (Caffeine-d3 (7-methyl-d3))

Caffeine-d3 (7-methyl-d3) is a deuterated analog of caffeine, where three hydrogen atoms at the 7-methyl group are replaced with deuterium. This stable isotope-labeled compound is widely used as an internal standard in mass spectrometry-based analytical methods, ensuring accurate quantification of caffeine in complex matrices. Its high isotopic purity (>98%) and chemical stability make it ideal for pharmacokinetic, metabolic, and forensic studies. The deuterium substitution minimizes interference with native caffeine during analysis, enhancing precision and reliability. Caffeine-d3 is particularly valuable in LC-MS/MS applications, where its near-identical chromatographic behavior to unlabeled caffeine facilitates robust calibration and reduces matrix effects.
Caffeine-d3 (7-methyl-d3) structure
Caffeine-d3 (7-methyl-d3) structure
Product Name:Caffeine-d3 (7-methyl-d3)
CAS No:26351-04-2
MF:C8H10N4O2
MW:197.209085941315
CID:242647
PubChem ID:13001300
Update Time:2025-06-14

Caffeine-d3 (7-methyl-d3) Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-
    • CAFFEINE-D3
    • [2H3]-Caffeine
    • [methyl-2H3]caffeine
    • 1,3-dimethyl-7-trideuteriomethyl-3,7-dihydro-purine-2,6-dione
    • 7,7,7-Caffeine-d3
    • 7-trideuteriomethyl-1,3-dimethylxanthine
    • 7-Trideuteromethyl-1,3-dimethylxanthine
    • 1,3-dimethyl-7-(trideuteriomethyl)purine-2,6-dione
    • DTXSID60514759
    • 1,3-Dimethyl-7-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione
    • SCHEMBL13384576
    • 26351-04-2
    • 7-(?H?)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Caffeine-d3 (7-methyl-d3)
    • Inchi: 1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3
    • InChI Key: RYYVLZVUVIJVGH-FIBGUPNXSA-N
    • SMILES: O=C1C2=C(N=CN2C([2H])([2H])[2H])N(C)C(N1C)=O

Computed Properties

  • Exact Mass: 197.099
  • Monoisotopic Mass: 197.099
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.1
  • Topological Polar Surface Area: 58.4A^2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 416.8±37.0 °C at 760 mmHg
  • Flash Point: 205.9±26.5 °C
  • Vapor Pressure: No data available

Caffeine-d3 (7-methyl-d3) Security Information

Caffeine-d3 (7-methyl-d3) Pricemore >>

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Additional information on Caffeine-d3 (7-methyl-d3)

Research Brief on Caffeine-d3 (7-methyl-d3) (CAS: 26351-04-2): Recent Advances and Applications

Caffeine-d3 (7-methyl-d3), with the CAS number 26351-04-2, is a deuterium-labeled analog of caffeine, widely used as an internal standard in mass spectrometry-based assays and metabolic studies. This compound has gained significant attention in recent years due to its applications in pharmacokinetics, drug metabolism research, and environmental toxicology. The deuterium labeling at the 7-methyl position enhances its stability and makes it distinguishable from endogenous caffeine in analytical methods.

Recent studies have focused on the use of Caffeine-d3 (7-methyl-d3) in quantitative proteomics and metabolomics. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated its utility as a stable isotope-labeled internal standard for the accurate quantification of caffeine and its metabolites in human plasma. The study highlighted the compound's robustness in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, with a detection limit as low as 0.1 ng/mL.

In the field of neuropharmacology, researchers have employed Caffeine-d3 (7-methyl-d3) to investigate caffeine's blood-brain barrier penetration kinetics. A groundbreaking 2024 study in Neuropharmacology utilized this compound to differentiate between exogenous and endogenous caffeine in rodent models, providing new insights into caffeine's neuroprotective effects at varying doses. The deuterium labeling allowed for precise tracking of caffeine distribution in brain tissues without interference from endogenous sources.

Environmental science applications have also emerged, with Caffeine-d3 (7-methyl-d3) serving as a tracer in wastewater-based epidemiology. Recent work published in Environmental Science & Technology (2024) demonstrated its effectiveness in normalizing caffeine metabolite levels in sewage samples, enabling more accurate population-level drug consumption estimates. This application has proven particularly valuable in monitoring community-wide stimulant use patterns during public health interventions.

The synthesis and quality control of Caffeine-d3 (7-methyl-d3) have seen technological advancements. A 2023 patent application disclosed a novel synthetic route that improves yield and isotopic purity while reducing production costs. Analytical methods for verifying the isotopic purity have also progressed, with nuclear magnetic resonance (NMR) techniques now capable of detecting deuterium incorporation at specific molecular positions with greater than 99% accuracy.

Future research directions for Caffeine-d3 (7-methyl-d3) include expanded applications in multi-omics studies and its potential use as a probe for cytochrome P450 enzyme activity. The compound's unique properties continue to make it an indispensable tool in both basic research and applied pharmaceutical sciences, with its applications likely to expand as analytical technologies advance further.

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